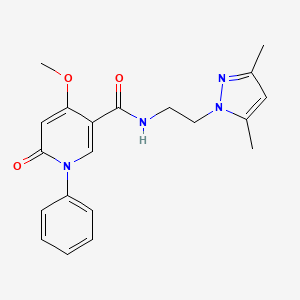

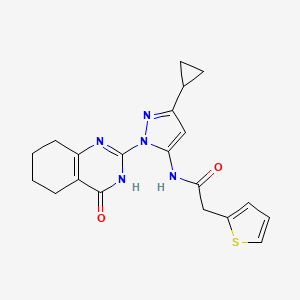

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their broad range of chemical and biological properties and are important in the development of new drugs .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a dihydropyridine ring, which is a six-membered ring with one nitrogen atom and a double bond .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and oxidation .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for synthesizing novel 1,2,4‐Oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are expected to exhibit hypertensive activity. This research demonstrates the versatility of pyrazole derivatives in creating compounds with potential biological activities (Kumar & Mashelker, 2007).

Anticancer and Anti-inflammatory Applications

Another study synthesized novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase properties. This highlights the potential of pyrazole derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Mechanistic Insights into Chemical Reactions

Research into the reaction mechanisms of certain pyrazolo derivatives with thiourea has provided valuable insights into their chemical behavior, which is crucial for designing compounds with desired properties (Ledenyova et al., 2018).

Exploration of Tautomeric Structures

The study of tautomeric structures in 3-aryl-5-cyanopyrazolo derivatives furthers our understanding of the chemical and physical properties of pyrazole-based compounds, contributing to the field of crystallography and molecular structure analysis (Quiroga et al., 1999).

Development of Anticoagulant Intermediates

X-ray powder diffraction data for a pyrazolo derivative has been reported, showcasing its importance as an intermediate in the synthesis of the anticoagulant, apixaban. This underscores the role of pyrazole derivatives in pharmaceutical manufacturing (Wang et al., 2017).

Antimicrobial and Antitumor Activities

Compounds derived from pyrazole derivatives have been screened for antimicrobial, antimycobacterial, and antitumor activities, indicating their potential as leads for developing new therapeutic agents against various diseases (Sidhaye et al., 2011).

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-14-11-15(2)24(22-14)10-9-21-20(26)17-13-23(16-7-5-4-6-8-16)19(25)12-18(17)27-3/h4-8,11-13H,9-10H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVHOFIRNKLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2686986.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)

![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)

![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)

![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)